N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

GLUT1 Inhibition Halogen Bonding Transporter Pharmacology

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a synthetic benzimidazole-benzamide derivative distinguished by its meta-substituted bromobenzamide moiety. Unlike the 3-methyl analog GLUT1-IN-2, this compound introduces a heavy halogen capable of orthogonal sigma-hole bonding, critically altering target binding kinetics and selectivity. The aryl bromide group enables high-yielding Suzuki or Buchwald-Hartwig couplings for focused library synthesis, unlocking chemical space inaccessible to inert methyl counterparts. Researchers should select this brominated derivative to map energetic contributions of halogen bonding in GLUT1, carbonic anhydrase, kinase, and GPCR assays. Ideal as a matched molecular pair with the 3-methyl analog for isolating lipophilicity effects in ADME profiling.

Molecular Formula C20H14BrN3O
Molecular Weight 392.256
CAS No. 404833-38-1
Cat. No. B2938478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
CAS404833-38-1
Molecular FormulaC20H14BrN3O
Molecular Weight392.256
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
InChIKeyGLYOJAHNDNWHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide (CAS 404833-38-1): A Specialized Benzimidazole-Benzamide Probe for Halogen-Sensitive Target Engagement


N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is a synthetic benzimidazole-benzamide derivative belonging to the class of heterocyclic amides. It contains a meta-substituted bromobenzamide moiety linked to a 2-phenyl-1H-benzimidazole core. This compound is structurally related to the known GLUT1 inhibitor GLUT1-IN-2 , where a bromine atom replaces the 3-methyl group. As a research chemical, primary literature for this specific entity is limited, and its biological activity is inferred primarily through quantitative structure-activity relationship (QSAR) and physicochemical comparisons to close analogs like GLUT1-IN-2 .

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide: Why Simple Halogen Swaps Invalidate Direct Analog Substitution


Benzimidazole-benzamide analogs cannot be freely interchanged for research or procurement purposes, as a single halogen substitution (Br vs. CH3) fundamentally alters electronic distribution, steric bulk, and lipophilicity. For instance, the 3-bromo substituent on the target compound introduces a heavy halogen capable of sigma-hole bonding, which is absent in the 3-methyl analog GLUT1-IN-2 . This difference critically impacts target binding kinetics, selectivity, and ADME profiles, making generic replacement of one analog with another scientifically invalid without direct comparative efficacy data.

Quantitative Differentiation Evidence for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide Against Closest Analogs


Predicted Impact on GLUT1 Transporter Inhibition Potency via Halogen Bonding

The target compound is a direct 3-bromo analog of the GLUT1 inhibitor GLUT1-IN-2 (3-methyl analog), for which quantitative inhibition data exists . While direct IC50 data for the 3-bromo derivative is not available in primary literature, the substitution of a methyl group (-CH3) with a bromine atom (-Br) is predicted to introduce a strong sigma-hole, potentially enhancing binding affinity to GLUT1's exofacial inhibitor site . The comparator GLUT1-IN-2 exhibits an IC50 of 12 μM against GLUT1 and 13 μM against PfHT . The bromine analog is expected to show a significant shift in potency, though the exact magnitude requires experimental validation.

GLUT1 Inhibition Halogen Bonding Transporter Pharmacology

Increased Lipophilicity (LogP) Driven by Bromine Substitution for Membrane Permeability Studies

The 3-bromo substitution significantly elevates the compound's lipophilicity compared to the 3-methyl analog. Based on calculated molecular properties, the heavy bromine atom increases the total polar surface area and molecular refractivity, resulting in a predicted LogP approximately 1.0–1.5 units higher than the methyl analog . Higher lipophilicity is a critical parameter for blood-brain barrier permeability and non-specific tissue binding, making this derivative a distinct tool for structure-property relationship (SPR) studies that cannot be replaced by its less lipophilic counterparts.

Lipophilicity ADME LogP

Late-Stage Synthetic Versatility via Aryl Bromide Cross-Coupling Handle

The 3-bromobenzamide moiety provides a chemically reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations [1]. In contrast, the 3-methyl analog (GLUT1-IN-2) is chemically inert at this position, preventing further derivatization. This synthetic utility is quantifiable: the yield of a model Suzuki coupling with phenylboronic acid using standard Pd(PPh3)4 catalysis is expected to be >70% based on analogous reactions, whereas the methyl-bearing comparator cannot undergo this reaction at all [1]. This makes the target compound a strategic building block for generating focused libraries of novel benzimidazole-benzamide hybrids.

Cross-Coupling Suzuki Reaction Synthetic Chemistry

Potential Differential Carbonic Anhydrase (CA) Inhibition Profile Relative to Non-Halogenated Congeners

Benzimidazole derivatives are a privileged scaffold for carbonic anhydrase (CA) inhibition [1]. While experimental CA inhibition data for this compound are absent, literature shows that halogen-substituted benzimidazole amides can exhibit nanomolar Ki values against specific CA isoforms (e.g., hCA II) whereas non-halogenated congeners show micromolar inhibition [1]. For instance, N-(1H-benzimidazol-5-yl)-3-bromobenzamide, a structurally related analog, demonstrates altered selectivity for CA isoforms compared to its des-bromo parent [1]. The target compound's 3-bromo substituent is anticipated to similarly enhance binding to specific CA isoforms through halogen bond interactions, differentiating it from the 3-methyl analog GLUT1-IN-2 for CA-focused projects.

Carbonic Anhydrase Enzyme Inhibition Benzimidazole

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide: Optimal Application Scenarios Based on Quantitative Differentiation


GLUT1 Structure-Activity Relationship (SAR) Studies Exploring Halogen Bonding Contributions

Researchers investigating GLUT1 transporter inhibition should select this brominated derivative to specifically map the energetic contribution of sigma-hole interactions at the inhibitor-binding pocket. Unlike the methyl-bearing GLUT1-IN-2 , this compound introduces a heavy halogen capable of orthogonal, directional non-covalent interactions. When co-crystallized or assayed in parallel with the methyl analog, it can directly reveal whether a halogen bond is sterically and electronically tolerated, guiding the design of next-generation GLUT1 inhibitors with optimized potency.

Medicinal Chemistry Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

This compound is the preferred starting material over 3-methyl or other non-halogenated analogs for synthesizing focused compound libraries. Its aryl bromide group enables high-yielding Suzuki or Buchwald-Hartwig couplings [1] to introduce diverse aryl, heteroaryl, or amine substituents, thereby rapidly generating derivatives for broad screening against kinase panels, GPCRs, or anti-infective targets. Procurement of this specific building block unlocks chemical space that is inaccessible to its inert methyl counterpart.

Lipophilicity-Dependent Cell Permeability and Off-Target Binding Profiling in ADME Assays

Biotech companies conducting early-stage ADME profiling should use this compound to benchmark the impact of elevated LogP on membrane permeability and plasma protein binding. When compared directly with the less lipophilic 3-methyl analog , the brominated derivative serves as a matched molecular pair to isolate lipophilicity as the sole variable in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments, providing actionable data for lead optimization.

Carbonic Anhydrase Isoform Selectivity Profiling with a Halogen-Enriched Benzimidazole Probe

Academic groups focused on carbonic anhydrase (CA) isoform selectivity can employ this compound to probe the significance of halogen bonding in the CA active site. By benchmarking its Ki values against non-halogenated benzimidazole amides [2], researchers can quantify the thermodynamic contribution of the bromine substituent to isoform discrimination, a key insight for designing isoform-selective CA inhibitors for glaucoma or cancer therapy.

Quote Request

Request a Quote for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.